Fmoc-gln-opfp
Overview
Description
Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester, commonly referred to as Fmoc-Gln-OPfp, is a derivative of the amino acid glutamine. It is widely used in solid-phase peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl group, and a pentafluorophenyl ester, which collectively enhance its utility in peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-Gln-OPfp, also known as N-α-Fmoc-N-γ-trityl-L-glutamine pentafluorophenyl ester , is primarily used in peptide synthesis . Its main targets are the amino acid residues that it helps to couple during the synthesis process .
Mode of Action
This compound acts as an activated ester in peptide synthesis . It facilitates the coupling of glutamine amino acid residues during Fmoc solid-phase peptide synthesis . , making it a useful tool in applications where amino acids are partially racemized during coupling.
Biochemical Pathways
The primary biochemical pathway that this compound is involved in is peptide synthesis . It plays a crucial role in the formation of amide bonds, a key step in the synthesis of peptides .
Result of Action
The result of this compound’s action is the successful coupling of glutamine amino acid residues during peptide synthesis . This leads to the formation of the desired peptide with high purity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction suitability of this compound is specific to Fmoc solid-phase peptide synthesis . Additionally, the storage temperature can impact the stability of this compound, with a recommended storage temperature of 15-25°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Gln-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is primarily through the formation of amide bonds, facilitated by the pentafluorophenyl ester group in this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds. It acts as an activated ester, facilitating the coupling of amino acids in peptide synthesis . This process does not typically involve direct enzyme inhibition or activation, but rather the formation of bonds between amino acids.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability and minimal degradation
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes that facilitate the formation of peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Gln-OPfp is synthesized through a series of chemical reactions involving the protection of the amino and carboxyl groups of glutamine. The synthesis typically begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the trityl group. The final step involves the formation of the pentafluorophenyl ester. The reaction conditions often involve the use of dicyclohexylcarbodiimide (DCC) and pentafluorophenol (Pfp) in an organic solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gln-OPfp primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, facilitating the coupling of amino acids in peptide synthesis .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include bases such as piperidine for deprotection of the Fmoc group, and nucleophiles such as amines for coupling reactions. The typical reaction conditions involve organic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are peptides with the desired sequence of amino acids. The Fmoc group is removed during the synthesis process, leaving the peptide chain intact .
Scientific Research Applications
Fmoc-Gln-OPfp is extensively used in the field of peptide synthesis, which has applications in various scientific disciplines:
Chemistry: It is used to synthesize peptides for studying protein structure and function.
Biology: Peptides synthesized using this compound are used in research on enzyme-substrate interactions, receptor binding studies, and signal transduction pathways.
Medicine: Peptides are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry: Peptides synthesized using this compound are used in the production of diagnostic tools and as components in various biotechnological applications
Comparison with Similar Compounds
Similar Compounds
- Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester
- Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester
- Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester
Uniqueness
Fmoc-Gln-OPfp is unique due to its combination of the Fmoc protecting group, trityl group, and pentafluorophenyl ester. This combination provides stability and reactivity, making it highly suitable for solid-phase peptide synthesis. Compared to other similar compounds, this compound offers a balance of stability and reactivity that is advantageous in peptide synthesis .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJZFMYVWWIIGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F5N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544414 | |
Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86061-00-9 | |
Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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